molecular formula C14H19ClN2O B1396001 3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride CAS No. 1246172-65-5

3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride

Cat. No. B1396001
M. Wt: 266.76 g/mol
InChI Key: VUVWLUUUVOMBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride, also known as 3,4-DHP-2P, is a synthetic compound that has been studied for its potential use in scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 275.77 g/mol. 3,4-DHP-2P has been studied for its potential use in drug discovery and development, as well as for various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, introducing a new synthesis pathway for the Pyrrolo[1,2-b]cinnolin-10-one Ring System, hinting at the potential for developing novel compounds with this chemical structure (Kimbaris & Varvounis, 2000).
  • Panda et al. (2019) studied the reactivity profile of newly designed bis(heterocyclo)methanide (BHM) on a {Ru(acac)2} platform, which could lead to advances in redox chemistry and provide new dimensions relating to analogous β-diketiminate as well as α-ketodiimine chemistry (Panda et al., 2019).

Therapeutic Potential and Biological Activity

  • Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, highlighting the potential therapeutic applications of derivatives, including anti-cancer, anti-bacterial, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).
  • Jiang et al. (2019) explored the structure-based design of selective butyrylcholinesterase (BChE) inhibitors with anti-Aβ aggregation activity, providing a valuable chemical template for the development of selective BChE inhibitors (Jiang et al., 2019).
  • Desai et al. (2016) synthesized novel quinoline derivatives bearing pyrazoline and pyridine analogues, demonstrating potent antibacterial and antifungal activity, and emphasizing the potential of electron-withdrawing groups in enhancing antimicrobial activity (Desai et al., 2016).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(pyrrolidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c17-14(13-6-3-8-15-13)16-9-7-11-4-1-2-5-12(11)10-16;/h1-2,4-5,13,15H,3,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVWLUUUVOMBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC3=CC=CC=C3C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Reactant of Route 3
Reactant of Route 3
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Reactant of Route 4
Reactant of Route 4
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Reactant of Route 5
Reactant of Route 5
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Reactant of Route 6
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.